molecular formula C18H32LiNO4 B12662794 Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate CAS No. 93964-35-3

Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate

Cat. No.: B12662794
CAS No.: 93964-35-3
M. Wt: 333.4 g/mol
InChI Key: FXXUTCWAEPIWDE-ASTDGNLGSA-M
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Description

Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate is a chemical compound with the molecular formula C18H32LiNO4 and a molecular weight of 333.40 g/mol It is known for its unique structure, which includes a lithium ion, an aminoethyl group, and a dodecenylsuccinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate typically involves the reaction of 2-aminoethanol with dodecenylsuccinic anhydride in the presence of a lithium base. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: Controlled temperatures ranging from 0°C to room temperature.

    Catalysts: Lithium hydroxide or lithium carbonate as a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The process includes:

    Reactant Purity: High-purity reactants to minimize impurities.

    Reaction Monitoring: Continuous monitoring of reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    Purification: Post-reaction purification steps such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The dodecenyl group can be reduced to form saturated derivatives.

    Substitution: The lithium ion can be substituted with other cations in exchange reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents like sodium chloride (NaCl) or potassium iodide (KI) in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of saturated aliphatic compounds.

    Substitution: Formation of new ionic compounds with different cations.

Scientific Research Applications

Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems and as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Lithium 1-(2-aminoethyl) 2-dodecylsuccinate: Similar structure but with a saturated dodecyl group.

    Lithium 1-(2-aminoethyl) 2-decenylsuccinate: Similar structure but with a shorter decenyl group.

Properties

CAS No.

93964-35-3

Molecular Formula

C18H32LiNO4

Molecular Weight

333.4 g/mol

IUPAC Name

lithium;(E)-3-(2-aminoethoxycarbonyl)pentadec-5-enoate

InChI

InChI=1S/C18H33NO4.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16(15-17(20)21)18(22)23-14-13-19;/h10-11,16H,2-9,12-15,19H2,1H3,(H,20,21);/q;+1/p-1/b11-10+;

InChI Key

FXXUTCWAEPIWDE-ASTDGNLGSA-M

Isomeric SMILES

[Li+].CCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)OCCN

Canonical SMILES

[Li+].CCCCCCCCCC=CCC(CC(=O)[O-])C(=O)OCCN

Origin of Product

United States

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